4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride
Overview
Description
4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride is a synthetic organic compound that features a piperidine ring substituted with a 2-[2-bromo-4-(sec-butyl)phenoxy]ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride typically involves several steps:
Bromination: The starting material, 4-(sec-butyl)phenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to yield 2-bromo-4-(sec-butyl)phenol.
Etherification: The brominated phenol is then reacted with 2-chloroethyl piperidine in the presence of a base such as potassium carbonate to form 2-[2-bromo-4-(sec-butyl)phenoxy]ethyl piperidine.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for bromination and etherification steps, and crystallization techniques for purification.
Chemical Reactions Analysis
Types of Reactions
4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The sec-butyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The aromatic ring can undergo reduction under catalytic hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Nucleophilic Substitution: Products include azido or thiol-substituted derivatives.
Oxidation: Products include sec-butyl ketone or sec-butyl carboxylic acid derivatives.
Reduction: Products include fully hydrogenated aromatic rings.
Scientific Research Applications
4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: It serves as a building block for more complex molecules in synthetic organic chemistry.
Biological Studies: Its derivatives can be used to study receptor-ligand interactions in biological systems.
Mechanism of Action
The mechanism by which 4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The piperidine ring is known to interact with various biological targets, potentially affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride
- 4-{2-[2-Chloro-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride
- 4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}morpholine hydrochloride
Uniqueness
4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride is unique due to the specific substitution pattern on the phenoxy group and the presence of the piperidine ring. This combination imparts distinct chemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
4-[2-(2-bromo-4-butan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO.ClH/c1-3-13(2)15-4-5-17(16(18)12-15)20-11-8-14-6-9-19-10-7-14;/h4-5,12-14,19H,3,6-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBMBHIFSXFLCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OCCC2CCNCC2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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